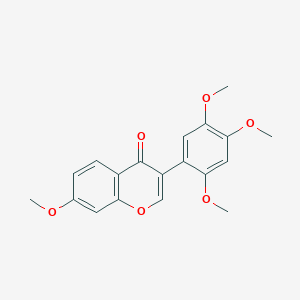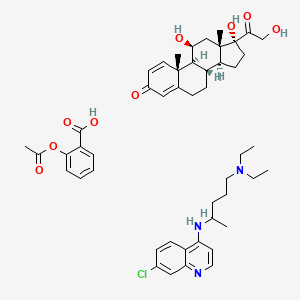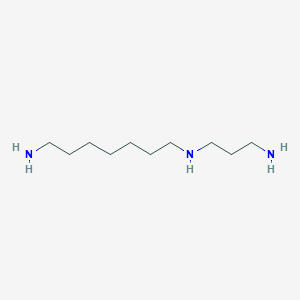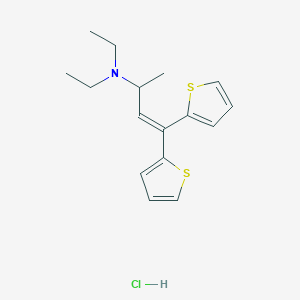
Diethylthiambutene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylthiambutene hydrochloride, also known as Thiambutene, Themalon, Diethibutin, N,N-Diethyl-1-methyl-3,3-di-2-thienylallylamine, is an opioid analgesic drug . It was developed in the 1950s and was mainly used as an anesthetic in veterinary medicine . It continues to be used for this purpose, particularly in Japan . It is now under international control under Schedule I of the UN Single Convention On Narcotic Drugs 1961, presumably due to high abuse potential .
Synthesis Analysis
The synthesis of Diethylthiambutene involves the conjugate addition of diethylamine to ethyl crotonate, which gives ethyl 3-(diethylamino)butanoate. Addition of two equivalents of 2-thienyllithium to the ester gives the tertiary alcohol. The dehydration of this then completes the synthesis of diethylthiambutene .Molecular Structure Analysis
Diethylthiambutene hydrochloride has a molecular formula of C16H22ClNS2 . The molecular weight is 327.94 . The structure of Diethylthiambutene includes an aromatic ring where a carbon atom is linked to a hetero atom .Physical And Chemical Properties Analysis
Diethylthiambutene has a molar mass of 291.47 g·mol−1 . The melting point is between 152 to 153 °C (306 to 307 °F) .Safety And Hazards
Propiedades
Número CAS |
132-19-4 |
|---|---|
Nombre del producto |
Diethylthiambutene hydrochloride |
Fórmula molecular |
C16H22ClNS2 |
Peso molecular |
327.9 g/mol |
Nombre IUPAC |
N,N-diethyl-4,4-dithiophen-2-ylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C16H21NS2.ClH/c1-4-17(5-2)13(3)12-14(15-8-6-10-18-15)16-9-7-11-19-16;/h6-13H,4-5H2,1-3H3;1H |
Clave InChI |
AOBYZQVXPIBGCZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.Cl |
SMILES canónico |
CCN(CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.Cl |
Otros números CAS |
132-19-4 |
Números CAS relacionados |
86-14-6 (Parent) |
Sinónimos |
diethibutin diethylthiambutene Grapon N,N-diethyl-1-methyl-3,3-di-thienylallyl-amine Themalon thiambutene thiambutene hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



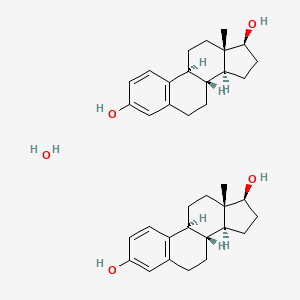
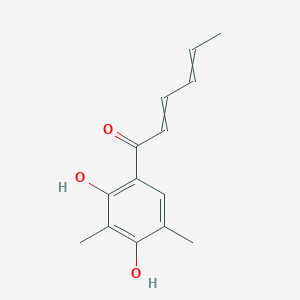
![N-[2-(4-Methoxyphenyl)ethyl]acetamide](/img/structure/B1218699.png)
![1H-Imidazo[1,2-b]pyrazole](/img/structure/B1218700.png)
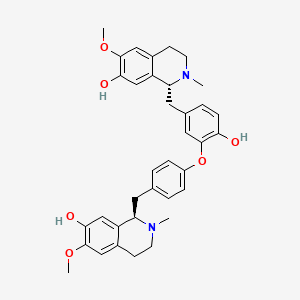
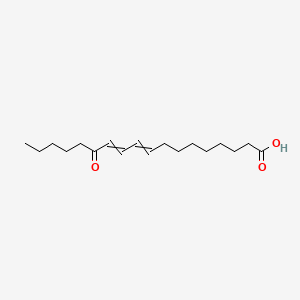
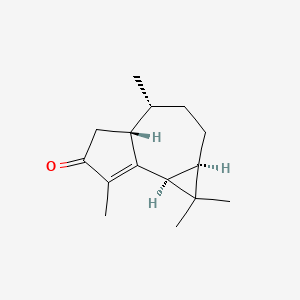
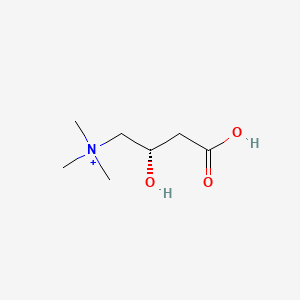
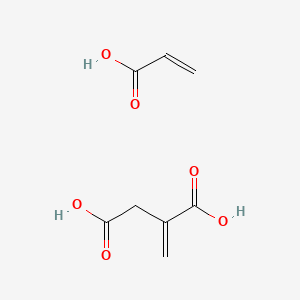
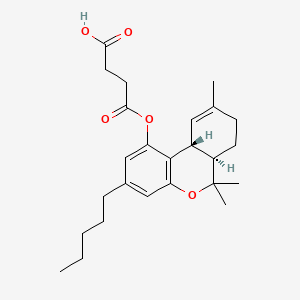
![1,5,11,13-Tetramethyl-16-methylidene-2,17-dioxo-1,4,5,7a,8,9,10,11,12,13,14,15a-dodecahydro-2h-1,14-ethanofuro[2,3-o][2]benzoxacycloundecine-6-carboxylic acid](/img/structure/B1218711.png)
